molecular formula C13H20O B14610683 3-(Cyclohexylmethyl)cyclohex-2-en-1-one CAS No. 60439-30-7

3-(Cyclohexylmethyl)cyclohex-2-en-1-one

Cat. No.: B14610683
CAS No.: 60439-30-7
M. Wt: 192.30 g/mol
InChI Key: FEYZEXYKEMACBA-UHFFFAOYSA-N
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Description

3-(Cyclohexylmethyl)cyclohex-2-en-1-one is a bicyclic enone featuring a cyclohexylmethyl substituent at the C3 position of a cyclohex-2-en-1-one scaffold. This compound is part of a broader class of cyclohexenone derivatives, which are pivotal in organic synthesis due to their reactivity in conjugate addition reactions, cycloadditions, and as intermediates for pharmaceuticals and agrochemicals. The cyclohexylmethyl group imparts significant steric bulk and lipophilicity, influencing solubility, stability, and intermolecular interactions .

Properties

CAS No.

60439-30-7

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

3-(cyclohexylmethyl)cyclohex-2-en-1-one

InChI

InChI=1S/C13H20O/c14-13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h10-11H,1-9H2

InChI Key

FEYZEXYKEMACBA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC2=CC(=O)CCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylmethyl)cyclohex-2-en-1-one can be achieved through several methods:

Industrial Production Methods

Industrial production of 3-(Cyclohexylmethyl)cyclohex-2-en-1-one typically involves the catalytic oxidation of cyclohexene. This method is favored due to its efficiency and scalability. Various patents describe the use of different oxidizing agents and catalysts to optimize the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylmethyl)cyclohex-2-en-1-one undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the α-position of the ketone.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 3-(Cyclohexylmethyl)cyclohex-2-en-1-one, which can be further utilized in different chemical syntheses.

Scientific Research Applications

3-(Cyclohexylmethyl)cyclohex-2-en-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Cyclohexylmethyl)cyclohex-2-en-1-one involves its interaction with molecular targets and pathways. As a ketone, it can participate in various nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This reactivity is crucial for its role as an intermediate in chemical syntheses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

The substituent at the C3 position critically determines physical properties such as melting point, solubility, and spectral characteristics.

Compound Name Substituent Melting Point (°C) Key Spectral Data (IR, NMR) Reference
3-(Cyclohexylmethyl)cyclohex-2-en-1-one Cyclohexylmethyl N/A N/A N/A
3-((4-Methoxyphenyl)amino)-2-(phenylthio)cyclohex-2-en-1-one (9d) 4-Methoxyphenylamino, phenylthio 126–128 IR: 3290 (N–H), 1655 (C=O); $^1$H NMR: δ 6.86 (Ar–H)
3-(Cyclohexylamino)-2-(p-tolylthio)cyclohex-2-en-1-one (9j) Cyclohexylamino, p-tolylthio Gum-like $^1$H NMR: δ 1.20–1.80 (cyclohexyl), 2.35 (CH$_3$-Ar)
3-(Trifluoromethyl)cyclohex-2-en-1-one Trifluoromethyl N/A $^{19}$F NMR: δ -62.5 (CF$_3$)
3-Methylcyclohex-2-en-1-one Methyl N/A IR: 1680 (C=O); $^1$H NMR: δ 1.95 (CH$_3$)

Key Observations :

  • Steric and Lipophilic Effects: The cyclohexylmethyl group (hypothetically) would reduce solubility in polar solvents compared to methyl or amino-substituted analogs but enhance lipid membrane permeability.
  • Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethyl in ) increase the electrophilicity of the enone system, enhancing reactivity toward nucleophiles. Electron-donating groups (e.g., amino in 9d ) stabilize the enone via resonance but reduce electrophilicity.
Nucleophilic Additions
  • Amino Derivatives: Compounds like 9d and 9j undergo further functionalization at the amino group for heterocycle synthesis (e.g., enaminones) .
  • Trifluoromethyl Analog : The CF$_3$ group in directs regioselective additions due to its strong electron-withdrawing nature.
Reduction and Oxidation
  • 3-Alkyl/Arylcyclohexenones: Reduction with NaBH$4$/CeCl$3$ yields cyclohexenols (e.g., 3b–3e in ), while oxidation of amino derivatives can form imines or nitriles.

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